molecular formula C9H16F3NO3 B1432100 (1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester CAS No. 1208079-20-2

(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester

Cat. No. B1432100
CAS RN: 1208079-20-2
M. Wt: 243.22 g/mol
InChI Key: DEPPUDRHUVAZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MTBE is an organic compound with the formula C5H10O2F3. It is a colorless, volatile, liquid that is widely used as a reagent in organic synthesis. MTBE is an important industrial chemical, used in the production of pharmaceuticals, agrochemicals, and other industrial products. It is also used as an octane booster in gasoline, and is a common additive in many fuels.

Mechanism of Action

MTBE acts as a proton donor, donating a proton to the substrate in the reaction. This protonation activates the substrate, allowing it to undergo a reaction with the catalyst. The reaction is then completed when the proton is released, resulting in the formation of the desired product.
Biochemical and Physiological Effects
MTBE has been shown to have a number of biochemical and physiological effects. It is known to be a strong irritant to the eyes and skin, and can cause respiratory irritation and headaches when inhaled. In addition, MTBE has been shown to be toxic to aquatic organisms, and can cause environmental damage if released into the environment.

Advantages and Limitations for Lab Experiments

The advantages of using MTBE in laboratory experiments include its low cost, its availability, and its ease of use. However, there are some limitations to its use. For example, it is volatile and flammable, and can be toxic if inhaled or ingested. In addition, it is not compatible with some organic solvents, and can react with certain metal catalysts.

Future Directions

There are a number of potential future directions for the use of MTBE in laboratory experiments. These include the development of new synthesis methods, the use of MTBE as a catalyst in organic synthesis, and the development of new applications for MTBE in the pharmaceutical, agrochemical, and other industrial fields. In addition, MTBE could be used as a model compound for the study of reaction mechanisms and enzyme kinetics. Finally, research could be conducted into the environmental effects of MTBE, and into methods for the safe disposal of MTBE.

Scientific Research Applications

MTBE is an important reagent for the synthesis of organic compounds, and is widely used in pharmaceutical, agrochemical, and other industrial applications. It is also used in the study of enzyme kinetics, as a substrate for the study of enzyme inhibition, and as a model compound for the study of reaction mechanisms.

properties

IUPAC Name

tert-butyl N-[1-(trifluoromethoxy)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO3/c1-6(5-15-9(10,11)12)13-7(14)16-8(2,3)4/h6H,5H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPPUDRHUVAZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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